Methyl 3-(2-methoxyethoxy)-2,2-dimethylpropanoate
Overview
Description
Synthesis Analysis
The synthesis of related compounds has been reported. For instance, the synthesis of “3-[(2-methoxyethoxy)methyl]aniline” has been documented . Another related compound, “poly(3-[2-{2-methoxyethoxy}ethoxy]thiophene)”, has been synthesized for mixed ionic electronic conductivity . A detailed synthesis route for “2,5-dibromo-3-(2-methoxyethoxy)methyl)thiophene” has also been reported .Scientific Research Applications
Unusual Chemical Reactions
- A study discovered an abnormal reaction product when methyl (E)-3-(methoxycarbonyl)methylimino-2,2-dimethylpropanoate reacted with the enolate of ethyl 3-hydroxybutanoate, yielding a complex pyrrolidine dicarboxylate compound (Valiullina et al., 2017).
Potential in Cancer Treatment
- Research focusing on histone deacetylase (HDAC) inhibition, important in cancer treatment, involved modifying the structure of methyl 3-(4-(2-chloroacetamido)phenyl)-3-hydroxy-2,2-dimethylpropanoate. This resulted in compounds showing promising antiproliferative activity against various cancer cell lines (El-Rayes et al., 2019).
Synthesis of Pyrimidine Derivatives
- A study described the synthesis of dimethyl 2-(methoxymethylene) pentanedioates, which were converted to methyl 3-(2-amino-1,6-dihydro-6-oxo-pyrimidin-5-yl)propanoates. These pyrimidine derivatives have potential biological activities (Berzosa et al., 2011).
Synthesis of Novel Metal Complexes
- Metal complexes derived from methyl-3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate showed anti-tumor activities, particularly against human colorectal carcinoma cells. These complexes did not show inhibitory action on normal cells, suggesting a targeted approach for colon cancer therapy (Aboelmagd et al., 2021).
Application in Fragrances
- Branched esters like methyl 2,2-dimethylpropanoate have significantly lower odor thresholds than their straight-chain counterparts, indicating their potential use in fragrances (Takeoka et al., 1995).
Use in Li-ion Batteries
- A novel fire-retardant, dimethyl(2-methoxyethoxy)methylphosphonate, was evaluated as a high safety electrolyte solvent for lithium-ion batteries. It demonstrated good thermal stability, high conductivity, and a wide electrochemical stability window (Wu et al., 2009).
Future Directions
The future directions for the study of “Methyl 3-(2-methoxyethoxy)-2,2-dimethylpropanoate” could involve further exploration of its synthesis, molecular structure, chemical reactions, mechanism of action, physical and chemical properties, and safety and hazards. This could lead to a better understanding of its potential applications and risks .
Properties
IUPAC Name |
methyl 3-(2-methoxyethoxy)-2,2-dimethylpropanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18O4/c1-9(2,8(10)12-4)7-13-6-5-11-3/h5-7H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZVBRVVKJUAGAS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(COCCOC)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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